molecular formula C5H3ClN2O2 B1317487 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride CAS No. 57658-96-5

6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride

Cat. No. B1317487
CAS RN: 57658-96-5
M. Wt: 158.54 g/mol
InChI Key: FRROQKJGDKYZDE-UHFFFAOYSA-N
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Description

“6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride” is a chemical compound. It is a derivative of carboxylic acid and can be used as an intermediate in organic synthesis .


Molecular Structure Analysis

The molecular formula of “6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride” is C5H3ClN2O2 . The molecular weight is 158.544 g/mol .

Scientific Research Applications

Chemical Stability and Biological Activity

6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride has been explored as a core structure in the development of pharmaceutical compounds. The modification of its structure, particularly by introducing various substituents, has been found to significantly impact its biological activity and chemical stability. For instance, the substitution of the N1 position on the 2-oxo-1,2-dihydropyridine ring with various groups like alkyl, aryl, and heteroaryl, has been shown to enhance metabolic stability. Specifically, 2-pyridyl substituents have improved cellular permeability due to their capacity to form intramolecular hydrogen bonds. This structural alteration has been a crucial factor in the development of potent and selective inhibitors for therapeutic targets such as Tyk2 JH2, demonstrating the compound's importance in medicinal chemistry (Liu et al., 2019).

Synthesis and Chemical Properties

The compound's utility is not limited to pharmaceutical applications; it also plays a significant role in chemical synthesis and material science. Research has explored the synthesis of various heterocyclic compounds using 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride as a precursor or intermediate. The compound's reactivity, especially in forming bonds with various functional groups, has been harnessed to synthesize diverse heterocyclic structures. These synthesized compounds have shown a wide range of biological activities, further underlining the compound's versatility and importance in chemical research (Ashok et al., 2006).

Electrochemical Behavior

The electrochemical properties of derivatives of 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride have been a subject of study, providing insights into their stability and reactivity under various conditions. For example, research into the electrochemical behavior of 1,2-dihydropyridazine-3,6-dione has revealed its instability and propensity for oxidative ring cleavage, leading to the formation of maleic acid. Understanding these properties is crucial for the development of electrochemical sensors and devices, as well as for predicting the compound's behavior in biological systems (Varmaghani & Nematollahi, 2011).

properties

IUPAC Name

6-oxo-1H-pyridazine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2/c6-5(10)3-1-2-4(9)8-7-3/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRROQKJGDKYZDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587447
Record name 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride

CAS RN

57658-96-5
Record name 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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